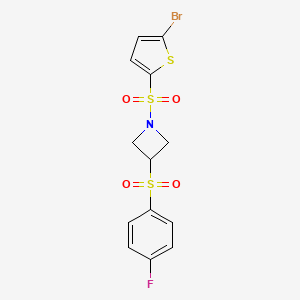

![molecular formula C11H12BrN B2754230 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 1935352-56-9](/img/structure/B2754230.png)

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound that has been used in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .

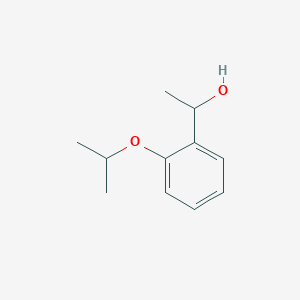

Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” is characterized by a bicyclo[1.1.1]pentane core with a 4-bromophenyl group attached at the 3-position and an amine group at the 1-position . The InChI code for this compound is 1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” include a molecular weight of 274.59 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Aminoalkylation of [1.1.1]Propellane

Aminoalkylation of [1.1.1]propellane presents a direct method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, offering a streamlined approach to important building blocks. This process tolerates diverse functional groups, facilitating the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, showcasing its versatility in synthesizing complex organic molecules (Hughes et al., 2019).

Radical Multicomponent Carboamination

The radical multicomponent carboamination of [1.1.1]propellane is an efficient method to synthesize multifunctionalized bicyclo[1.1.1]pentane derivatives. This technique employs mild conditions and one-pot operations to generate drug-like molecules with improved passive permeability, aqueous solubility, and metabolic stability, highlighting the scaffold's potential in expanding drug-like chemical space (Kanazawa et al., 2017).

New Routes to Bicyclo[1.1.1]pentan-1-amine

Exploring new synthetic routes, the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane provides a scalable and versatile approach to bicyclo[1.1.1]pentan-1-amine. This method demonstrates the adaptability of synthetic strategies in accessing complex bicyclic structures, essential for medicinal chemistry applications (Goh et al., 2014).

Photochemical (4 + 2)-Cycloaddition

The photochemical formal (4 + 2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes transforms bicyclo[1.1.1]pentan-1-amines into polysubstituted bicyclo[3.1.1]heptan-1-amines. This conversion opens new avenues for generating complex, sp3-rich primary amine building blocks, pivotal for the development of novel pharmaceuticals (Harmata et al., 2021).

Safety And Hazards

The safety information for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” involve further exploration of the functionalization of the three concyclic secondary bridge positions . This remains an emerging field and presents considerable synthetic challenges due to the unique properties of the BCP core .

Propiedades

IUPAC Name |

3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYBFADJZGGJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)

![Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2754152.png)

![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2754155.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B2754166.png)